molecular formula C22H14F3NO3S B2927601 6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866811-15-6

6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2927601
CAS RN: 866811-15-6
M. Wt: 429.41
InChI Key: SYQCWQNLFOLEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C22H14F3NO3S and its molecular weight is 429.41. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophore Applications

6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is related to compounds that have been investigated for their potential as fluorophores. These compounds exhibit fluorescence upon binding to specific ions like Zn(II), making them valuable for biochemical and medical studies. For instance, studies on analogues of Zinquin ester, a specific fluorophore for Zn(II), have shown that modifications in the fluorophore structure can lead to compounds that form fluorescent complexes with Zn(II), offering potential applications in zinc ion detection and imaging (Kimber et al., 2003; Coleman et al., 2010).

Chemical Synthesis and Transformations

Research on the synthesis of fluorine-containing quinoline derivatives highlights the chemical versatility and reactivity of such compounds. These studies are crucial for the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kotovskaya et al., 2009; Aleksanyan et al., 2013).

Medicinal Chemistry and Drug Discovery

Several studies have explored the structural modification of quinolinone derivatives for the development of new therapeutic agents. These compounds have shown potent growth inhibitory activities against various cancer cell lines, indicating their potential as anticancer agents. The modifications aim to improve physicochemical properties, enhance biological activity, and investigate the mechanisms of action of these compounds (Chen et al., 2015; Chou et al., 2010).

properties

IUPAC Name

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQCWQNLFOLEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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